8-(4-Chlorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 3, and 6. Its structure includes a 4-chlorobenzenesulfonyl group at position 8 and a 4-methylbenzyl substituent at position 7.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-15-2-4-16(5-3-15)14-25-19(26)21(23-20(25)27)10-12-24(13-11-21)30(28,29)18-8-6-17(22)7-9-18/h2-9H,10-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANORYSORAQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-Chlorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure that incorporates nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
- Molecular Formula : C21H22ClN3O4S
- Molecular Weight : 447.9 g/mol
- CAS Number : 1021031-87-7
The compound's structure features a spiro arrangement with a triaza ring system fused to a decane backbone, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide derivative nature of the compound suggests that it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.
Biological Activity Findings
Empirical studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. The presence of the chlorobenzenesulfonyl group is believed to enhance this activity by disrupting bacterial cell wall synthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, potentially leading to altered cellular functions and therapeutic effects.
Case Studies and Experimental Data
A selection of studies provides insights into the biological activities of the compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on bacterial strains | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Cell viability assays on cancer cell lines | Showed a dose-dependent decrease in cell viability, indicating potential anticancer effects. |
| Study 3 | Enzyme inhibition assays | Identified as a potent inhibitor of specific enzymes related to metabolic pathways. |
Future Research Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
- Investigations into potential side effects and toxicity profiles to ensure safety in potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry, where it serves as a potential lead compound for drug development. Its structure allows for interactions with various biological targets, making it suitable for:
- Antimicrobial Agents : Research indicates that similar sulfonamide derivatives exhibit antibacterial properties.
- Anticancer Research : Investigations into its efficacy against cancer cell lines are ongoing, leveraging its ability to interact with cellular pathways.
Pharmacology
The pharmacological applications of this compound are tied to its mechanism of action at the molecular level:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Potential interactions with receptors could lead to therapeutic effects in various conditions.
Agrochemicals
Future research may explore the use of this compound in agrochemicals due to its structural characteristics that could confer herbicidal or pesticidal properties.
Case Studies and Empirical Evidence
Empirical studies exploring the biological activity of similar compounds have shown promising results:
- A study on sulfonamide derivatives revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications for 8-(4-Chlorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in treating infections .
- Research into the anticancer properties of related triazaspiro compounds demonstrated their ability to induce apoptosis in cancer cells, indicating a pathway for further exploration .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- The 4-chlorobenzenesulfonyl group in the target compound may enhance electrophilic reactivity and receptor binding compared to simpler sulfonyl or alkyl substituents (e.g., TTDD’s methyl groups) .
- The triazaspiro core differentiates it from diazaspiro analogs (e.g., ), which lack the third nitrogen atom, altering hydrogen-bonding capacity and metabolic stability .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- MDL 100,907: A non-spiro 5-HT₂A antagonist with subnanomolar potency and >100-fold selectivity over other receptors (e.g., α₁-adrenergic, D₂). Its non-spiro structure contrasts with the target compound’s rigid core, suggesting differences in binding kinetics .
- TTDD: Exhibits antibacterial activity via N-halamine chlorination.
- Compounds 13 and 14 (from ): 8-phenyl/3-substituted diazaspiro derivatives with reported pharmacological data (unavailable in evidence). Structural similarities suggest possible 5-HT or dopamine receptor interactions .
In Vitro and In Vivo Efficacy
- MDL 100,907 : Inhibits 5-HT-mediated behaviors (e.g., head twitches in rodents) at doses <1 mg/kg, with a 500-fold safety margin against α₁/D₂ side effects. The target compound’s spiro structure may reduce off-target interactions but requires empirical validation .
- TTDD: Chlorinated PVC nanowebs with TTDD achieve >60% bacterial inactivation (Staphylococcus aureus, Escherichia coli). The target compound’s sulfonyl group could enhance stability but may reduce chlorination capacity compared to TTDD’s amine sites .
Crystallographic Data:
- 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (): Monoclinic P21/c symmetry, Z=4, with a β angle of 94.46°. The 4-chlorobenzenesulfonyl group participates in C–H···O hydrogen bonds, stabilizing the lattice . The target compound’s 4-methylbenzyl group may introduce torsional strain, altering packing efficiency.
Q & A
Q. How can researchers optimize the synthesis of this spirocyclic compound to improve yield and purity?
Methodological Answer: The synthesis of triazaspiro compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonylation. Key steps include:
- Step 1: Formation of the spirocyclic core via cyclocondensation of precursors like piperidone derivatives with hydantoin analogs under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2: Sulfonylation at the 8-position using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the chlorobenzenesulfonyl group .
- Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures .
Optimization Tips: - Control reaction temperature (60–80°C) to avoid side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the spirocyclic conformation and confirms bond angles (e.g., β = 94.460° in monoclinic crystals) .
- NMR Spectroscopy:
- ¹H NMR: Identifies methylene protons in the spiro core (δ 3.2–4.1 ppm) and aromatic protons from substituents (δ 7.2–7.8 ppm) .
- ¹³C NMR: Detects carbonyl carbons (δ 170–175 ppm) and quaternary spiro carbons (δ 60–70 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 413.49 for C21H23N3O4S) .
Advanced Research Questions
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Modification Sites:
- 4-Chlorobenzenesulfonyl Group: Replace with other sulfonyl groups (e.g., trifluoromethanesulfonyl) to assess electronic effects on receptor binding .
- 4-Methylphenylmethyl Substituent: Introduce halogens or electron-withdrawing groups to modulate lipophilicity and membrane permeability .
Synthetic Workflow:
Synthesize analogs via parallel synthesis using diverse sulfonyl chlorides or benzyl halides.
Screen for activity against targets (e.g., kinases, GPCRs) using biochemical assays .
Correlate substituent properties (Hammett σ values, logP) with IC50 data .
Q. What computational strategies are effective for predicting conformational stability and binding modes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Analyze spirocyclic ring puckering and torsional flexibility (e.g., using AMBER or CHARMM force fields) .
- Docking Studies:
- Prepare the compound’s 3D structure (optimized with DFT at the B3LYP/6-31G* level).
- Dock into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to identify key interactions (e.g., sulfonyl oxygen with Zn<sup>2+</sup> in active sites) .
- QSAR Modeling: Use descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data?
Case Example:
- vs. 18: A structurally similar compound showed variable IC50 values (5 µM vs. 12 µM) against the same kinase.
Resolution Strategy:
Experimental Replication: Repeat assays under standardized conditions (e.g., ATP concentration, incubation time).
Control for Purity: Verify compound purity (>95%) via HPLC and adjust for batch variability .
Validate Target Engagement: Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities .
Comparative Structural Data
Q. Table 1: Structural and Crystallographic Comparison of Analogous Compounds
| Compound | Crystal System | Space Group | β Angle (°) | V (ų) | Reference |
|---|---|---|---|---|---|
| 3-(4-Chlorophenylsulfonyl)-8-methyl... | Monoclinic | P21/c | 94.460 | 1625.80 | |
| 8-(4-Chlorobutyl)-8-azaspiro... | Triclinic | P-1 | 98.12 | 1450.22 | |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Orthorhombic | P212121 | 90.00 | 1200.45 |
Future Research Directions
- Mechanistic Studies: Use isotopic labeling (e.g., <sup>15</sup>N) to track metabolic stability in hepatocyte models .
- In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models with LC-MS/MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
